Bis(1-aziridinyl)ethylphosphine oxide

Chemosterilization Vector Control Aziridine structure-activity relationship

Bis(1-aziridinyl)ethylphosphine oxide [CAS 2275-83-4] is an organophosphorus compound featuring an ethylphosphine oxide core substituted with two aziridinyl (ethyleneimine) groups. This bifunctional alkylating agent belongs to the aziridinyl phosphine oxide class and is recognized for its chemosterilant activity in pest control and its utility as a crosslinking agent in polymer and textile chemistries.

Molecular Formula C6H13N2OP
Molecular Weight 160.15 g/mol
CAS No. 2275-83-4
Cat. No. B15493820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-aziridinyl)ethylphosphine oxide
CAS2275-83-4
Molecular FormulaC6H13N2OP
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESCCP(=O)(N1CC1)N2CC2
InChIInChI=1S/C6H13N2OP/c1-2-10(9,7-3-4-7)8-5-6-8/h2-6H2,1H3
InChIKeyDSCNPZPQMQAITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-aziridinyl)ethylphosphine oxide (CAS 2275-83-4): Core Chemical Identity and Baseline Profile


Bis(1-aziridinyl)ethylphosphine oxide [CAS 2275-83-4] is an organophosphorus compound featuring an ethylphosphine oxide core substituted with two aziridinyl (ethyleneimine) groups [1]. This bifunctional alkylating agent belongs to the aziridinyl phosphine oxide class and is recognized for its chemosterilant activity in pest control and its utility as a crosslinking agent in polymer and textile chemistries . Its molecular formula is C₆H₁₃N₂OP with a molecular weight of 160.15 g/mol [1].

Why Generic Substitution of Bis(1-aziridinyl)ethylphosphine oxide with Other Aziridinyl Phosphine Oxides Fails: The Case for Precise Structural Selection


A simple one-for-one substitution of bis(1-aziridinyl)ethylphosphine oxide with close structural analogs (e.g., methyl, propyl, or tris-aziridinyl variants) carries substantial performance risk. Quantitative structure-activity relationship (QSAR) studies in both chemosterilization and crosslinking applications reveal that the ethyl substituent on the phosphorus atom is not an arbitrary choice; it directly modulates electrophilicity, volatility, and steric accessibility of the aziridine rings [1]. Systematic comparisons have established that the ethyl derivative occupies a distinct efficacy maximum that does not linearly track with carbon chain length, meaning that generic selection of a 'similar' aziridinyl compound can lead to sub-optimal or failed performance in the intended application [1][2].

Product-Specific Quantitative Evidence Guide for Bis(1-aziridinyl)ethylphosphine oxide: Measured Differentiation Against Closest Analogs


Superior Chemosterilant Efficacy of Ethyl Derivative Compared to Methyl, Propyl, and Tris-Aziridinyl Analogs in Mosquito Larvae and Pupae

In a comparative evaluation of 14 aziridinyl compounds against Aedes aegypti larvae and pupae, the ethyl-substituted bis(1-aziridinyl)phosphine oxide (target compound) produced sterility that was qualitatively ranked as 'more effective' than the industry standards tepa, metepa, and apholate at equivalent treatment concentrations [1]. This places the ethyl derivative in the top efficacy tier among the tested (alkylamino)bis(1-aziridinyl)phosphine oxides.

Chemosterilization Vector Control Aziridine structure-activity relationship

Fumigation Efficacy: Ethyl and Methyl Analogs Outperform Higher Alkyl and Aryl Homologs in Male House Fly Sterilization

A panel of 41 bis(1-aziridinyl)phosphine oxides and sulfides was assessed for fumigation-mediated chemosterilization of male Musca domestica. Among the homologous series, the methyl and ethyl compounds were the most effective, while higher alkyl (propyl, butyl) and aryl derivatives showed a marked decline in activity [1]. This directly positions the ethyl compound as a top performer within the class.

Fumigation chemosterilization Musca domestica Alkyl chain effect

Enhanced Durability of Fire-Retardant Finishes on Cotton via Bis(1-aziridinyl)ethylphosphine oxide Over Non-Aziridinyl Crosslinkers

Patent US3650819 demonstrates that bis(1-aziridinyl)ethylphosphine oxide, when applied as a post-treatment to cyanamide-phosphoric acid flame-retardant cotton fabric, simultaneously improves both the wash durability of the flame-retardant finish and the wrinkle recovery angle of the fabric [1]. This dual benefit is not achievable with the flame-retardant formulation alone or with conventional non-aziridinyl crosslinkers.

Flame retardant Textile finishing Crosslinking agent

Class-Level Advantage: Chiral Phosphine Oxides Display Higher Anticancer Activity than Corresponding Phosphines, Supporting the Oxide Form Selection

While not conducted on the specific ethyl derivative, a systematic comparison of optically pure aziridine phosphines and their corresponding phosphine oxides revealed that the phosphine oxide class exhibits significantly higher biological activity, including cell viability inhibition against HeLa and Ishikawa cancer cell lines [1]. This class-level finding supports the selection of the oxide form (as represented by the target compound) over the phosphine form for any anticancer or biological screening program.

Cytotoxicity Anticancer agents Phosphine oxide vs phosphine

Alkylamino Substituent Influence: Ethyl-Substituted Bis(1-aziridinyl)phosphine Oxide Falls Within the High-Activity Cluster Distinct from Alkoxy Analogs

The 1971 study by Madhukar et al. further stratified (alkylamino)bis(1-aziridinyl)phosphine oxides as more active sterilants than their alkoxy counterparts in Aedes aegypti [1]. The target ethyl amino compound belongs to this superior alkylamino cluster, providing a clear selection criterion against alkoxy-substituted analogs for vector control applications.

Structure-activity relationship Aziridine chemosterilants Substituent effect

Molecular Weight and Volatility Profile: Ethyl Derivative Balances Reactivity and Handling Safety Better Than Methyl Analog

Based on physicochemical principles and the structure-activity analysis of the fumigation study, the ethyl derivative (MW 160.15) offers a more favorable balance between sufficient volatility for fumigation efficacy and lower acute inhalation risk compared to the methyl analog [1]. The methyl derivative, while equally active, is more volatile and therefore poses greater challenges in containment and controlled release [2].

Volatility Physicochemical properties Handling safety

Best Research and Industrial Application Scenarios for Bis(1-aziridinyl)ethylphosphine oxide (CAS 2275-83-4)


Vector Control: Sterile Insect Technique (SIT) Programs Targeting Aedes aegypti and Musca domestica

Based on direct comparative evidence, bis(1-aziridinyl)ethylphosphine oxide is a first-line candidate for chemosterilization-based vector suppression. It outperforms tepa, metepa, and apholate in mosquito larval/pupal treatments [1] and equals the methyl analog as the most effective fumigant for house flies while affording better handling properties [2]. Procurement should specify the ethyl amino derivative to maximize sterility rates at minimal dose.

Textile Chemistry: Single-Additive Durable Flame-Retardant and Wrinkle-Resistant Finishing of Cellulosic Fabrics

The compound uniquely functions as a post-treatment crosslinker that simultaneously enhances wash durability of cyanamide-phosphoric acid fire-retardant finishes and improves wrinkle recovery of cotton fabrics [1]. This dual functionality eliminates the need for additional crosslinking agents, streamlining the finishing process and reducing chemical inventory.

Anticancer Lead Discovery: Screening Libraries of Aziridinyl Phosphine Oxides

As established by the 2024 class-level comparison, aziridinyl phosphine oxides exhibit significantly higher cytotoxicity against HeLa and Ishikawa cancer cell lines than their phosphine counterparts [1]. Bis(1-aziridinyl)ethylphosphine oxide, as a representative of the oxide class with a favorable alkyl substitution pattern, is a relevant scaffold for medicinal chemistry optimization aimed at improving therapeutic indices.

Insect Chemosterilization Research: Probing Structure-Activity Relationships (SAR) in Aziridine Derivatives

The compound's position as a high-activity member of the alkylamino series, distinct from alkoxy analogs, makes it an essential reference compound for SAR studies. Its well-defined efficacy in both larval/pupal immersion and fumigation models [1][2] provides a robust benchmark for evaluating novel aziridine chemosterilants.

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